molecular formula C8H10ClN3 B1464070 6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine CAS No. 928650-17-3

6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine

Cat. No. B1464070
CAS RN: 928650-17-3
M. Wt: 183.64 g/mol
InChI Key: VPIMWLVERLEMPM-UHFFFAOYSA-N
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Description

6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C8H10ClN3 . It has a molecular weight of 183.64 g/mol. The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is 1S/C7H8ClN3/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) . This indicates the connectivity and hydrogen count of the molecule’s atoms.

Scientific Research Applications

Chemical Transformations and Derivatives

6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine and related compounds have been a focal point in the synthesis of various chemical derivatives. For instance, 6-Alkyl- and 5,6-Dialkyl-2-methoxy-4(3H)-pyrimidinones have been transformed into 2-alkyl(and 2-aryl)amino-derivatives, and 4-chloro pyrimidines via treatment with SOCl2-DMF (Botta et al., 1985). Moreover, derivatives of this compound, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine, have demonstrated antihypertensive activity in animal models (Bennett et al., 1981).

Antimicrobial Properties

The antimicrobial properties of derivatives of this compound have been explored, such as in the case of substituted tricyclic compounds like 5,6,7,8-Tetrahydro Pyrido[4',3':4,5]Thieno[2,3-D]Pyrimidines, which exhibited significant anti-bacterial and anti-fungal activities (Mittal et al., 2011).

Molluscicidal Properties

Another intriguing application is the development of thiazolo[5,4-d]pyrimidines with molluscicidal properties, which were synthesized from reactions of certain pyrimidine derivatives and screened for activity against snails (El-bayouki & Basyouni, 1988).

Synthesis of Novel Compounds

The compound also serves as a precursor or intermediary in the synthesis of novel compounds. For example, synthesis and characterization of stable betainic pyrimidinaminides were conducted using derivatives of 6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine, indicating versatility in chemical synthesis (Schmidt, 2002).

Antiangiogenic Potential

Recent research has also identified potential antiangiogenic properties in pyrimidine derivatives, suggesting their application in cancer research (Jafar & Hussein, 2021).

Corrosion Inhibition

Studies have also shown the effectiveness of certain pyrimidinic Schiff bases, derived from similar compounds, in inhibiting corrosion of mild steel in hydrochloric acid solution, indicating industrial applications (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-3-8(12-5-11-7)10-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIMWLVERLEMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine

Synthesis routes and methods

Procedure details

In a microwave reaction vessel, slurry 4,6-dichloropyrimidine (540 mg, 3.6 mmol), cyclopropylmethylamine (2800 L, 3.24 mmol), and diisopropylethylamine (1.25 mL, 7.2 mmol) in iso-propanol (3 mL). Irradiate in microwave (300 watts) at 140° C. for 40 min. Cool to room temperature and concentrate in vacuo. Purify by chromatography on silica gel (40 g) eluting with hexane/EtOAc (9:1 to 3:1 over 30 min; 40 mL/min) to obtain the desired intermediate (567 mg, 86%) as an off-white solid. MS (ES+) m/z: 184 (M+H)+.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
2800 L
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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